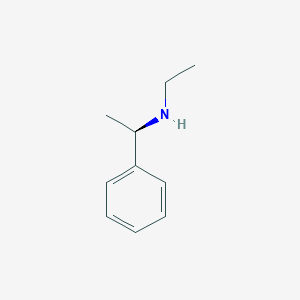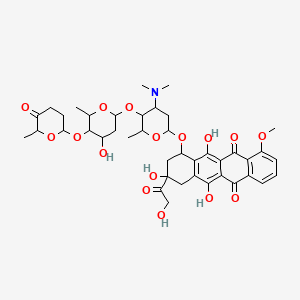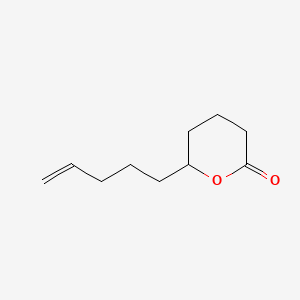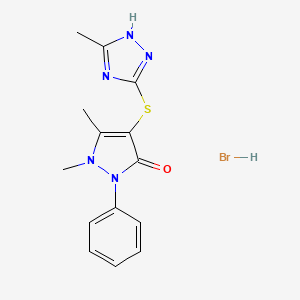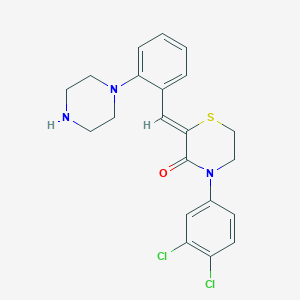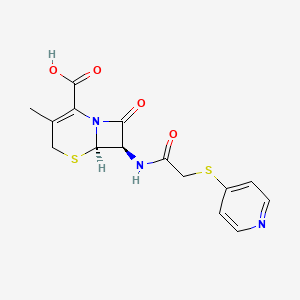
Deacetoxycefapirin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deacetoxycefapirin is a derivative of cefapirin, a first-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, leading to cell lysis and death. This compound retains the core structure of cefapirin but lacks the acetoxy group, which may influence its pharmacokinetic and pharmacodynamic properties .
Preparation Methods
The synthesis of deacetoxycefapirin involves the modification of cefapirin. The process typically includes the removal of the acetoxy group from cefapirin through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Deacetoxycefapirin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing side chain, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the β-lactam ring, impacting the antibiotic’s efficacy.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the molecule.
Hydrolysis: This reaction can break down the β-lactam ring, rendering the antibiotic inactive.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Deacetoxycefapirin has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of β-lactam antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance to cephalosporins.
Medicine: It serves as a reference compound in the development of new antibiotics with improved efficacy and reduced resistance.
Industry: This compound is used in the quality control of cephalosporin production processes
Mechanism of Action
Deacetoxycefapirin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This inhibition leads to cell lysis and death. The molecular targets include various PBPs, and the pathways involved are those related to cell wall biosynthesis .
Comparison with Similar Compounds
Deacetoxycefapirin is similar to other cephalosporins, such as:
Cefapirin: The parent compound, which contains an acetoxy group.
Cefazolin: Another first-generation cephalosporin with a different side chain structure.
Cefadroxil: A first-generation cephalosporin with a hydroxyl group instead of an acetoxy group.
The uniqueness of this compound lies in its modified structure, which may influence its pharmacokinetic properties and resistance profile compared to other cephalosporins .
Properties
CAS No. |
47364-76-1 |
|---|---|
Molecular Formula |
C15H15N3O4S2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(6R,7R)-3-methyl-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H15N3O4S2/c1-8-6-24-14-11(13(20)18(14)12(8)15(21)22)17-10(19)7-23-9-2-4-16-5-3-9/h2-5,11,14H,6-7H2,1H3,(H,17,19)(H,21,22)/t11-,14-/m1/s1 |
InChI Key |
MDQDZHCPMKNEQU-BXUZGUMPSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


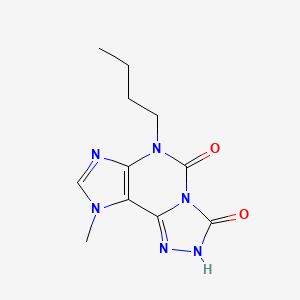

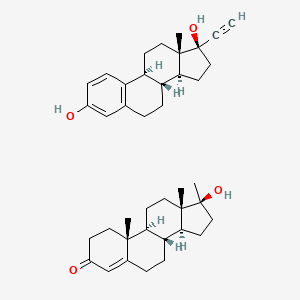
![3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol](/img/structure/B12773915.png)
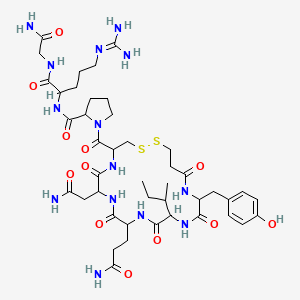
![[(3S,3aR,6S,6aS)-3-(6-pyrrolidin-1-ylpurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12773923.png)

![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
